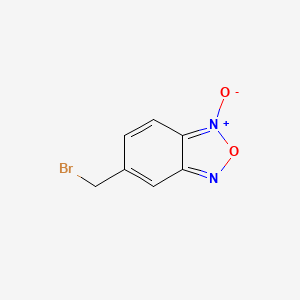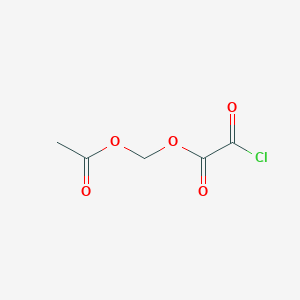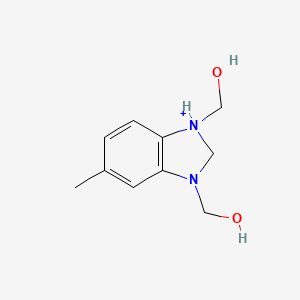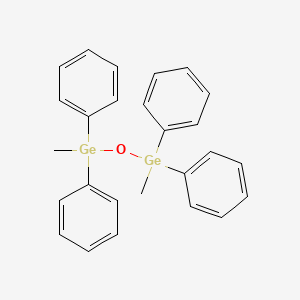
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide is a chemical compound with a molecular formula of C10H13N2O4PS . This compound belongs to the class of oxazaphosphorines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphorus trichloride, amines, and phenols. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide can be compared with other similar compounds in the oxazaphosphorine class. Some similar compounds include:
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methyl-2-nitrophenoxy)-, 2-sulfide
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-chlorophenoxy)-, 2-sulfide These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
176102-11-7 |
|---|---|
Fórmula molecular |
C10H14NO2PS |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C10H14NO2PS/c1-9-3-5-10(6-4-9)13-14(15)11-7-2-8-12-14/h3-6H,2,7-8H2,1H3,(H,11,15) |
Clave InChI |
YIMQGPHCPHHSCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP2(=S)NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)

![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)



![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
